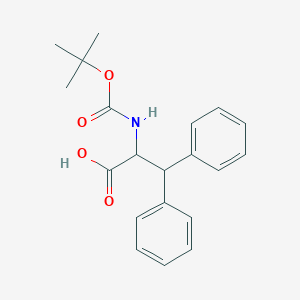

2-Boc-amino-3,3-diphenyl propionic acid

Description

BenchChem offers high-quality 2-Boc-amino-3,3-diphenyl propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Boc-amino-3,3-diphenyl propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392945 | |

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119363-63-2 | |

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Boc-amino-3,3-diphenylpropionic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Boc-amino-3,3-diphenylpropionic acid, a valuable non-canonical amino acid derivative crucial in peptide synthesis and drug discovery. The diphenylmethyl moiety at the α-carbon introduces significant steric bulk and conformational constraints, making it a key building block for creating peptides with enhanced stability and specific binding affinities.[1] This guide details two primary and robust synthetic strategies: the Strecker synthesis, a classic method for α,α-disubstituted amino acids, and the asymmetric alkylation of a glycine Schiff base, which offers excellent stereocontrol. Each methodology is presented with a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and insights into the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of the synthesis of this important compound.

Introduction: The Significance of 2-Boc-amino-3,3-diphenylpropionic Acid

2-Boc-amino-3,3-diphenylpropionic acid, also known as N-Boc-3,3-diphenylalanine, is a cornerstone in the design of peptidomimetics and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable shield for the α-amino group, facilitating its use in solid-phase and solution-phase peptide synthesis.[1] The gem-diphenyl substitution at the β-position imparts unique structural characteristics to peptides, influencing their secondary structure and enhancing resistance to enzymatic degradation. This makes it an attractive component for developing therapeutic peptides with improved pharmacokinetic profiles.

This guide will explore two distinct and effective synthetic routes to access this valuable building block. The choice of method will often depend on the desired stereochemistry (racemic or enantiopure) and the available starting materials and expertise.

Synthetic Strategy I: The Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from carbonyl compounds. For α,α-disubstituted amino acids like 3,3-diphenylalanine, a ketone is used as the starting material.[2][3] The overall transformation involves a three-component reaction between a ketone, a source of ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[4]

Mechanistic Overview

The Strecker synthesis proceeds through a well-established mechanism. Initially, the ketone (benzophenone in this case) reacts with ammonia to form an imine intermediate. This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding an α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[2][3]

Diagram: Strecker Synthesis of 2-amino-3,3-diphenylpropionic acid

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Boc-DL-3,3-Diphenylalanine

Introduction: The Significance of Structural Rigidity in Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids is a cornerstone strategy for imbuing peptides with enhanced therapeutic properties.[1][2] Boc-DL-3,3-diphenylalanine, a derivative of alanine featuring a bulky diphenylmethyl group at the β-carbon, is a prime example of such a building block. Its unique gem-diphenyl substitution introduces significant steric hindrance and conformational constraints, which can profoundly influence the structure, stability, and biological activity of a peptide.[3][4] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the α-amino group, making it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[5][6]

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of Boc-DL-3,3-diphenylalanine. We will delve into its structural and physical characteristics, provide detailed, field-proven protocols for its characterization, and discuss the rationale behind these experimental choices, thereby offering a self-validating system for its analysis and application.

Core Physicochemical Properties

The utility of Boc-DL-3,3-diphenylalanine in synthesis is fundamentally dictated by its physical and chemical characteristics. A thorough understanding of these properties is crucial for optimizing reaction conditions, purification strategies, and analytical methods.

Structural and General Properties

Boc-DL-3,3-diphenylalanine is a white crystalline powder under standard conditions.[7] The presence of the two phenyl rings significantly increases its molecular weight and hydrophobicity compared to its parent amino acid, alanine. The Boc group further contributes to its non-polar character, influencing its solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃NO₄ | [8] |

| Molecular Weight | 341.41 g/mol | [9] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 154-159 °C (for D-enantiomer) | [7] |

| Purity (typical) | ≥ 95-99% (by HPLC) | [7][9] |

| Storage Conditions | 0-8°C, desiccated | [7] |

Note: As a racemic mixture (DL), the melting point may be slightly different or have a broader range compared to the individual enantiomers.

Solubility Profile

The solubility of Boc-DL-3,3-diphenylalanine is a critical parameter for its use in solution-phase synthesis and for its analysis by techniques such as HPLC and NMR. Due to its largely non-polar structure, it exhibits poor solubility in aqueous solutions.

| Solvent | Solubility | Rationale and Insight |

| Water | Insoluble | The hydrophobic nature of the diphenylmethyl and Boc groups prevents effective solvation by water. |

| Methanol | Soluble | The polarity of methanol is sufficient to dissolve the compound, making it a suitable solvent for reactions and analysis.[7][10] |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis, DCM readily dissolves Boc-protected amino acids.[10] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent widely used in peptide synthesis, DMF is an excellent solvent for this compound.[10] |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 100 mg/mL for D-enantiomer) | A highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[11] |

| Ethyl Acetate | Soluble | Often used as an extraction solvent during the workup of synthesis reactions.[12] |

Expert Insight: The choice of solvent is paramount. For NMR analysis, deuterated solvents like CDCl₃ or DMSO-d₆ are required. For HPLC, a mixture of solvents (e.g., acetonitrile and water) is used to achieve optimal separation. The solubility in DMF is particularly relevant for solid-phase peptide synthesis protocols.

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and integrity of Boc-DL-3,3-diphenylalanine is essential for its successful application. The following section provides a logical workflow and detailed protocols for its comprehensive characterization.

Caption: A typical workflow for the analytical characterization of Boc-DL-3,3-diphenylalanine.

Purity and Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of protected amino acids. For a racemic compound like Boc-DL-3,3-diphenylalanine, chiral HPLC can be employed to resolve the D and L enantiomers.

Expertise & Experience: A reversed-phase C18 column is typically effective due to the hydrophobic nature of the molecule. The mobile phase composition is critical; a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) is used to ensure sharp peaks and good resolution. TFA protonates the carboxylic acid group, reducing tailing.[13][]

Step-by-Step Protocol for RP-HPLC Analysis:

-

Sample Preparation:

-

Accurately weigh ~1 mg of Boc-DL-3,3-diphenylalanine.

-

Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm (due to the phenyl groups).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak(s) in the resulting chromatogram.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For a racemic mixture, a single peak is expected on a standard C18 column. Chiral separation would require a specialized chiral stationary phase.[13]

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Trustworthiness: The expected chemical shifts and coupling patterns serve as a fingerprint for the molecule. For instance, the nine equivalent protons of the Boc group should appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum. The aromatic protons will appear in the 7.2-7.4 ppm region.[15][16]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of Boc-DL-3,3-diphenylalanine in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

-

-

Expected Spectral Data:

-

¹H NMR (Illustrative, in CDCl₃):

-

δ ~7.2-7.4 ppm (m, 10H, Ar-H )

-

δ ~5.0-5.2 ppm (d, 1H, NH )

-

δ ~4.8-5.0 ppm (m, 1H, α-CH )

-

δ ~4.4-4.6 ppm (d, 1H, β-CH )

-

δ ~1.4 ppm (s, 9H, C(CH ₃)₃)

-

-

¹³C NMR (Illustrative, in CDCl₃):

-

δ ~174 ppm (C =O, carboxylic acid)

-

δ ~155 ppm (C =O, Boc)

-

δ ~140-142 ppm (Ar-C , quaternary)

-

δ ~126-129 ppm (Ar-C H)

-

δ ~80 ppm (C (CH₃)₃)

-

δ ~55-57 ppm (α-C H)

-

δ ~53-55 ppm (β-C H)

-

δ ~28 ppm (C(C H₃)₃)

-

-

Note: Actual chemical shifts can vary depending on the solvent and concentration.[17][18]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound, providing a high degree of confidence in its identity.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 342.4. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 340.4.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

-

Instrumentation:

-

An ESI mass spectrometer (e.g., ESI-TOF or ESI-Q).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source.

-

Acquire spectra in both positive and negative ion modes.

-

-

Data Analysis:

-

Identify the molecular ion peak. For Boc-DL-3,3-diphenylalanine (MW = 341.41), the expected peaks are:

-

[M+H]⁺: m/z 342.4

-

[M+Na]⁺: m/z 364.4

-

[M-H]⁻: m/z 340.4

-

-

The observed mass should be within a narrow tolerance (e.g., ± 0.2 Da) of the calculated mass.

-

Synthesis and Reactivity: The Role of the Boc Group

A key aspect of Boc-DL-3,3-diphenylalanine is its utility in synthesis, which is governed by the chemistry of the Boc protecting group.

Boc Protection of 3,3-Diphenylalanine

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of base and solvent system is critical for achieving a high yield and preventing side reactions.[19][20]

Caption: A generalized workflow for the N-Boc protection of 3,3-diphenylalanine.

Step-by-Step Protocol for Boc Protection:

-

Reaction Setup:

-

Dissolve 3,3-diphenylalanine (1 equivalent) and a base like triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[12]

-

Stir the mixture at room temperature to ensure complete dissolution.

-

-

Addition of (Boc)₂O:

-

Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution.

-

Continue stirring for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Dilute the reaction mixture with water.

-

Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate) to remove byproducts.

-

Acidify the aqueous layer with a weak acid (e.g., citric acid solution) to a pH of ~3.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

-

Boc Deprotection

The Boc group is prized for its lability under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection is a key step in solid-phase peptide synthesis.[20][21]

Expert Insight: The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The use of scavengers like triisopropylsilane (TIS) is often necessary to prevent side reactions caused by the tert-butyl cation alkylating sensitive residues.

Conclusion

Boc-DL-3,3-diphenylalanine is a valuable building block in peptide chemistry, offering a means to introduce conformational rigidity and hydrophobicity. Its physicochemical properties, particularly its solubility and spectral characteristics, are well-defined and allow for robust analytical control. The protocols outlined in this guide provide a self-validating framework for researchers to confirm the identity and purity of this reagent, ensuring its effective and reliable use in the synthesis of novel peptides and peptidomimetics for therapeutic and research applications.

References

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Role of Non-natural Amino Acids in Modern Peptide Drug Discovery. (2025, November 11). Retrieved from [Link]

-

L-3,3-Diphenylalanine: A Key Amino Acid for Advanced Chemical Synthesis and Research. (n.d.). Retrieved from [Link]

-

The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization... (2025, August 10). ResearchGate. Retrieved from [Link]

-

The Advantages of Using D-3,3-Diphenylalanine in Chemical Synthesis. (2025, December 28). Retrieved from [Link]

-

Boc-D-phenylalanine | C14H19NO4 | CID 637610. (n.d.). PubChem. Retrieved from [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136. (n.d.). PubChem. Retrieved from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). Retrieved from [Link]

-

analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

-

Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues... (2021, August 30). RSC Publishing. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. (n.d.). Retrieved from [Link]

-

Boc-Ala-OH - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. BOC-DL-3,3-diphenylalanine | 119363-63-2 [sigmaaldrich.com]

- 10. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. peptide.com [peptide.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Boc-3,3-Diphenyl-L-alanine(138662-63-2) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide on the Core Properties and Potential Mechanisms of 2-Boc-amino-3,3-diphenylpropionic Acid

Abstract

This technical guide provides a comprehensive analysis of 2-Boc-amino-3,3-diphenylpropionic acid, a synthetic amino acid derivative. While its primary role is established as a specialized building block in peptide synthesis and materials science, its specific pharmacological mechanism of action is not extensively documented in current literature. This guide, therefore, deconstructs the molecule's structural components to infer potential biological activities based on analogous compounds. Furthermore, we present a hypothetical, yet rigorous, experimental workflow designed to systematically elucidate its potential mechanism of action, providing a roadmap for researchers and drug development professionals.

Introduction: Deconstructing 2-Boc-amino-3,3-diphenylpropionic Acid

2-Boc-amino-3,3-diphenylpropionic acid, also known as N-Boc-3,3-diphenylalanine, is a non-proteinogenic amino acid characterized by two key structural features: a tert-butyloxycarbonyl (Boc) protecting group on the amine and two phenyl groups attached to the β-carbon. This unique structure imparts significant steric bulk and hydrophobicity. While its direct biological targets are not yet identified, its utility in chemical synthesis is well-recognized.[1][2][3][4] The Boc group provides stability during chemical reactions and can be easily removed under acidic conditions, making it a valuable tool in the stepwise construction of complex peptides.[]

The diphenylalanine core suggests potential for non-covalent interactions, such as π-π stacking, which drives the self-assembly of related molecules into higher-order structures.[6] This guide will explore both its established role as a synthetic intermediate and its theoretical potential as a pharmacologically active agent.

Established Applications and Inferred Properties

Role as a Synthetic Building Block

The primary and most documented application of 2-Boc-amino-3,3-diphenylpropionic acid is in solid-phase peptide synthesis. The Boc protecting group is acid-labile and stable under neutral or basic conditions, which is ideal for multi-step synthetic processes.[] The bulky diphenylmethyl group at the β-position can be used to introduce conformational constraints into a peptide backbone, which can be crucial for mimicking or blocking protein-protein interactions.

Key Advantages in Synthesis:

-

Stereochemical Control: The chiral center at the α-carbon allows for the synthesis of stereospecific peptides.

-

Conformational Rigidity: The two phenyl groups restrict bond rotation, leading to more defined peptide secondary structures.

-

Enhanced Stability: The bulky side chain can protect the peptide backbone from enzymatic degradation.

Self-Assembly and Material Science

Derivatives of diphenylalanine are well-known for their ability to self-assemble into highly ordered nanostructures, such as nanotubes, nanorods, and nanospheres.[6][7][8] These assemblies are driven by non-covalent interactions, including aromatic stacking and hydrophobic interactions.[6] The resulting biomaterials can exhibit interesting physical properties, including piezoelectricity, which is the ability to generate an electric charge in response to applied mechanical stress.[7][8][9] While not a pharmacological mechanism, this property is a significant area of research for applications in biosensors and bio-energy sources.[7][9]

Inferred Mechanisms of Action Based on Structural Analogs

While direct evidence is lacking for 2-Boc-amino-3,3-diphenylpropionic acid, the biological activities of structurally related compounds can provide clues for potential, yet unproven, mechanisms of action.

Potential as an NMDA Receptor Modulator

Some derivatives of 2-amino-propanoic acid have been identified as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its modulation has implications for a variety of neurological disorders.[10] The general structure of a glycine site agonist includes an amino acid backbone. It is plausible that the diphenylpropionic acid scaffold could be modified to interact with the GluN1 subunit of the NMDA receptor.

Potential Anti-inflammatory Activity

Derivatives of 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). For example, S(-)-2-amino-2-methyl-3-phenylpropanoic acid has demonstrated anti-inflammatory and antinociceptive properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] Although 2-Boc-amino-3,3-diphenylpropionic acid has a different substitution pattern, the presence of the arylpropionic acid core suggests that it could be investigated for similar activities.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For researchers seeking to determine the pharmacological mechanism of 2-Boc-amino-3,3-diphenylpropionic acid, a systematic, multi-step approach is required. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Phase 1: Target Identification and Initial Screening

The first step is to identify potential biological targets. A broad, unbiased approach is often the most effective.

Experimental Protocol: Broad-Based Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60) and a selection of non-cancerous cell lines for counter-screening.

-

Compound Preparation: Prepare a stock solution of 2-Boc-amino-3,3-diphenylpropionic acid in a suitable solvent, such as DMSO.

-

Cell Treatment: Treat the cell lines with a range of concentrations of the compound (e.g., from 10 nM to 100 µM) for a set period (e.g., 72 hours).

-

Viability Assay: Assess cell viability using a standard method, such as an MTS or resazurin-based assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to identify sensitive and resistant lines.

Data Presentation: Hypothetical Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| HeLa | Cervical Cancer | > 100 |

| A549 | Lung Cancer | 15.2 |

| MCF-7 | Breast Cancer | 8.9 |

| SH-SY5Y | Neuroblastoma | 2.5 |

| HEK293 | Non-cancerous | > 100 |

This is hypothetical data for illustrative purposes.

dot graph TD { A[Start: Compound Synthesis and QC] --> B{Phenotypic Screening}; B --> C{Identify Sensitive Cell Lines}; C --> D[Affinity-Based Target ID]; D --> E{Generate Target List}; E --> F[Validate Targets]; F --> G{Identify Lead Target}; G --> H[In Vitro Functional Assays]; H --> I{Elucidate Mechanism}; I --> J[In Vivo Studies]; J --> K[End: Preclinical Candidate]; subgraph Phase 1: Target ID B; C; end subgraph Phase 2: Target Validation D; E; F; G; end subgraph Phase 3: Mechanism Elucidation H; I; J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Figure 1: High-level workflow for mechanism of action studies.

Phase 2: Target Validation

Once a sensitive cell line is identified, the next step is to pinpoint the molecular target.

Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Covalently attach 2-Boc-amino-3,3-diphenylpropionic acid to a solid support, such as sepharose beads, to create an affinity matrix.

-

Cell Lysate Preparation: Prepare a protein lysate from the sensitive cell line (e.g., SH-SY5Y from the hypothetical data).

-

Affinity Pulldown: Incubate the cell lysate with the affinity matrix. Proteins that bind to the compound will be captured.

-

Elution: Elute the bound proteins from the matrix.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Phase 3: In Vitro Functional Assays

After identifying a putative target, functional assays are necessary to confirm the interaction and determine its nature (e.g., inhibition or activation).

Hypothetical Scenario: Mass spectrometry identifies a kinase as a top candidate.

Experimental Protocol: Kinase Inhibition Assay

-

Recombinant Protein: Obtain purified, recombinant kinase.

-

Assay Setup: Set up a kinase reaction with a known substrate and ATP.

-

Compound Titration: Add varying concentrations of 2-Boc-amino-3,3-diphenylpropionic acid to the reaction.

-

Activity Measurement: Measure the rate of substrate phosphorylation.

-

Data Analysis: Determine the IC50 of the compound for kinase inhibition.

dot graph TD { A[Compound] --> B(Kinase); C[Substrate + ATP] --> B; B -- Phosphorylation --> D[Phosphorylated Substrate]; A -.-> B; subgraph "Inhibitory Interaction" B end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }

Figure 2: A simplified diagram of a kinase inhibition assay.

Conclusion and Future Directions

2-Boc-amino-3,3-diphenylpropionic acid is a molecule with a well-defined role in synthetic chemistry and intriguing properties in materials science. While its pharmacological mechanism of action remains to be elucidated, its structural features and the activities of analogous compounds suggest several plausible avenues for investigation, including the modulation of CNS receptors and inflammatory pathways. The experimental workflow proposed in this guide offers a clear and scientifically rigorous path for researchers to uncover the biological function of this and other novel chemical entities. Future research should focus on systematic screening and target identification to unlock the full therapeutic potential of this unique synthetic amino acid.

References

-

Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - RSC Publishing. [Link]

-

Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC - NIH. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

-

(PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - ResearchGate. [Link]

-

Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Semantic Scholar. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]

-

CID 158720422 | C18H22N2O4 - PubChem - NIH. [Link]

-

Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. [Link]

-

Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Unlocking the Architectural Blueprint: A Guide to the Crystal Structure of Boc-Protected Diphenylalanine Aggregates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Design to Supramolecular Architecture

The diphenylalanine (FF) motif, the core recognition element of the Alzheimer's Aβ polypeptide, is a foundational building block in the field of bio-inspired materials science.[1][2] Its remarkable propensity for self-assembly into highly ordered nanostructures has positioned it as a subject of intense research.[1][3] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus fundamentally alters the self-assembly paradigm. This modification not only increases the hydrophobicity of the dipeptide but also precludes the head-to-tail hydrogen bonding characteristic of unprotected FF, thereby unlocking novel aggregation pathways and resulting morphologies.[4][5]

Understanding the precise, three-dimensional arrangement of molecules within these aggregates—their crystal structure—is not an academic exercise. It is the key to controlling their macroscopic properties and unlocking their potential in applications ranging from drug delivery and tissue engineering to piezoelectric devices.[6][7] This guide provides a technical deep-dive into the structural underpinnings of Boc-diphenylalanine (Boc-FF) aggregates, synthesizing field-proven insights with rigorous scientific principles to empower researchers in their quest to design and control these fascinating biomaterials.

The Energetics of Assembly: A Symphony of Non-Covalent Forces

The spontaneous organization of Boc-FF monomers into ordered structures is a complex interplay of relatively weak, non-covalent interactions. The final architecture is a delicate balance of these forces, heavily influenced by the surrounding environment.[1][2]

-

Hydrogen Bonding: While the Boc group blocks N-terminal interactions, the peptide backbone's amide and carboxyl groups remain active participants, forming intermolecular hydrogen bonds that are crucial for stabilizing the crystalline lattice.[8]

-

π-π Stacking: The aromatic phenyl rings of the phenylalanine residues engage in extensive π-π stacking. This interaction is a primary driver for the architectural growth and ordering of the aggregates, often promoting the plane-to-plane arrangement of the molecules.[1][9]

-

Hydrophobic Interactions: The bulky, nonpolar Boc group and the phenyl side chains contribute significant hydrophobic character, driving the molecules to aggregate in aqueous environments to minimize their contact with water.[1][4]

The solvent system is arguably the most critical external parameter governing the self-assembly outcome. A recent study meticulously demonstrated that by simply tuning the ratio of acetonitrile (AcN) to water, Boc-FF aggregation can be steered to form distinct morphologies, from spheres to plates.[1][2][4][9] This solvent-induced polymorphism underscores the necessity of precise experimental control.

Below is a conceptual model of the Boc-FF self-assembly process, highlighting the transition from individual molecules to macroscopic structures.

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]

- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]

- 5. Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 8. preprints.org [preprints.org]

- 9. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 2-Boc-amino-3,3-diphenylpropionic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-tert-butoxycarbonyl-2-amino-3,3-diphenylpropionic acid (2-Boc-amino-3,3-diphenylpropionic acid), a key building block in peptide synthesis and drug development.[1][2] Due to the absence of a consolidated public database of its solubility across a wide range of organic solvents, this guide emphasizes the foundational principles and experimental methodologies required for researchers to generate reliable solubility data. We will explore the physicochemical properties of the molecule, theoretical prediction models like Hansen Solubility Parameters (HSP), and detailed protocols for both high-throughput kinetic and gold-standard thermodynamic solubility assays. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to advance their work in synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the success of a chemical entity throughout the drug discovery and development pipeline.[3][4][5] For a complex, protected amino acid like 2-Boc-amino-3,3-diphenylpropionic acid, understanding its behavior in various organic solvents is paramount for:

-

Reaction Kinetics: Ensuring the compound remains in solution is essential for efficient and complete chemical transformations during peptide synthesis.

-

Purification: Knowledge of differential solubility is the cornerstone of crystallization and chromatographic purification strategies.

-

Formulation: For pre-clinical studies, achieving the desired concentration in a specific delivery vehicle is contingent on its solubility.[3]

-

Analytical Method Development: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

This guide will provide the theoretical and practical tools necessary to systematically approach the solubility determination of this and structurally similar molecules.

Molecular Profile of 2-Boc-amino-3,3-diphenylpropionic Acid

To understand the solubility of 2-Boc-amino-3,3-diphenylpropionic acid, we must first examine its structural features, which are a composite of polar and non-polar characteristics.

| Property | Value/Description | Implication for Solubility |

| Molecular Formula | C₂₀H₂₃NO₄[1] | Indicates a significant carbon backbone. |

| Molecular Weight | 341.4 g/mol [1] | A moderate molecular weight. |

| Structure | A carboxylic acid and a Boc-protected amine on the alpha carbon, with two phenyl groups on the beta carbon. | The carboxylic acid and the carbamate offer sites for hydrogen bonding, lending polarity. The two phenyl groups and the tert-butyl group create significant non-polar, hydrophobic regions. |

| Appearance | White crystalline powder[1] | As a crystalline solid, lattice energy will be a significant barrier to dissolution that must be overcome by solvent-solute interactions. |

| Melting Point | 154-159 °C[1] | A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which can negatively impact solubility. |

The molecule's character is a balance between the polar, hydrogen-bonding capable carboxylic acid and Boc-carbamate groups, and the large, hydrophobic diphenyl and tert-butyl moieties. This amphipathic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent used.

Theoretical Frameworks for Solubility Prediction

Before embarking on experimental determination, theoretical models can provide valuable guidance for solvent selection.

"Like Dissolves Like": A Qualitative Starting Point

The age-old principle of "like dissolves like" is a useful heuristic. Solvents can be broadly categorized, and we can make initial predictions about their suitability for dissolving 2-Boc-amino-3,3-diphenylpropionic acid:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to interact favorably with the carboxylic acid and the N-H of the carbamate. However, their high polarity may not be optimal for solvating the large non-polar diphenylmethyl and Boc groups.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule. Solvents like DMSO and DMF are often excellent choices for compounds with mixed polarity.[7][8]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents primarily interact through weaker van der Waals forces and are unlikely to effectively dissolve the polar functional groups of the molecule, leading to poor solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful quantitative tool.[9] The core idea is that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.[10]

Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle remains that "like dissolves like": solvents with HSP values close to those of the solute are more likely to be effective. The distance (Ra) between a solute and a solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is favorable.[10]

While the specific HSP values for 2-Boc-amino-3,3-diphenylpropionic acid are not published, they can be estimated using group contribution methods. This predictive modeling can significantly narrow down the list of candidate solvents for experimental screening, saving time and resources.[11]

Experimental Determination of Solubility

Experimental measurement is essential for obtaining accurate solubility data. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[3][4][12]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of how much of a compound, typically from a DMSO stock solution, can be added to an aqueous or organic buffer before it precipitates.[3][4][13] It's a measure of apparent solubility and is often influenced by the rate of dissolution and the potential for supersaturation.[3] While quick and useful for early screening, it can overestimate the true solubility.[3][12]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a solute in a solvent in the presence of excess solid.[3][14] It is determined using methods like the shake-flask technique and requires longer incubation times to ensure equilibrium is reached.[3][15][16]

For the purpose of synthesis, purification, and formulation development, thermodynamic solubility provides the most reliable and relevant data.

Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for determining the solubility of 2-Boc-amino-3,3-diphenylpropionic acid.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[3][15]

Materials:

-

2-Boc-amino-3,3-diphenylpropionic acid (purity > 95%)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Volumetric flasks and analytical balance

Protocol:

-

Preparation: Add an excess amount of solid 2-Boc-amino-3,3-diphenylpropionic acid to a 2 mL glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Separate the saturated supernatant from the excess solid using one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Caution: Ensure the filter material does not adsorb the compound, which can be a source of error for hydrophobic molecules.[3]

-

-

Quantification (HPLC-UV):

-

Standard Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration. Multiply by the dilution factor to obtain the final solubility value in mg/mL or molarity.

-

Expected Solubility Profile and Discussion

While precise experimental data is pending, we can hypothesize a solubility profile based on the molecule's structure and general chemical principles.

Predicted Solubility Data Table (Hypothetical)

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Moderate | Good H-bonding but may struggle with the large non-polar part. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly lower polarity may improve interaction with non-polar groups. |

| Isopropanol | Polar Protic | Moderate to Low | Increased alkyl character may disfavor interaction with polar groups. |

| Dichloromethane (DCM) | Polar Aprotic | High | Its ability to solvate both moderately polar and non-polar moieties should be effective. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Excellent solvent for compounds with mixed polarity. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Highly polar, may not be optimal for the diphenyl groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong H-bond acceptor and high polarity make it a powerful solvent for many organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, known for its exceptional solvating power.[4] |

| Toluene | Non-Polar | Low | Will interact with phenyl groups but cannot solvate the carboxylic acid or carbamate. |

| Hexanes | Non-Polar | Very Low | Ineffective at solvating any of the polar functional groups. |

This table serves as a guide for initial solvent screening. The "very high" solubility solvents like DMF and DMSO are often used for creating concentrated stock solutions, while solvents like DCM and THF might be ideal for reactions and chromatography. Solvents with "moderate" solubility, such as alcohols, could be excellent candidates for crystallization by acting as an anti-solvent system when mixed with a solvent of "low" solubility.

Conclusion and Best Practices

Determining the solubility of 2-Boc-amino-3,3-diphenylpropionic acid is not a one-size-fits-all process. It requires a systematic approach that combines theoretical prediction with rigorous experimental validation. As a Senior Application Scientist, my recommendation is to prioritize the thermodynamic shake-flask method for generating the most reliable and actionable data for process development and formulation.

Key Takeaways:

-

Purity is Paramount: Always use a pure, well-characterized solid to avoid erroneous results.

-

Equilibrium is Essential: Ensure sufficient equilibration time; when in doubt, extend the shaking period and test multiple time points.

-

Control Temperature: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

-

Validate Analytical Methods: A robust and linear HPLC calibration curve is the foundation of accurate quantification.

-

Document Everything: Meticulous record-keeping of solvent grades, compound batch numbers, temperatures, and equilibration times is crucial for reproducibility.

By following the principles and protocols outlined in this guide, researchers can confidently determine the solubility of 2-Boc-amino-3,3-diphenylpropionic acid in any relevant organic solvent, enabling more efficient and successful research and development outcomes.

References

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. (2022-11-17). Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Prediction and improvement of protected peptide solubility in organic solvents. PubMed. (1984-12). Available from: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10). Available from: [Link]

-

Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available from: [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. (2022-11-17). Available from: [Link]

-

Hansen solubility parameter. Wikipedia. Available from: [Link]

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Wisdom Library. (2025-08-02). Available from: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. (2019-09). Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. (2013-02-15). Available from: [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available from: [Link]

-

Boc-D-phenylalanine. PubChem. Available from: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available from: [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Spiral. (2025-11-06). Available from: [Link]

-

Polarity of amino acids - solubility. Chemistry Stack Exchange. (2014-11-29). Available from: [Link]

-

How to predict peptide solubility? LifeTein. Available from: [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. (2024-11-11). Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ResearchGate. Available from: [Link]

-

Boc-L-phenylalanine methyl ester. PubChem. Available from: [Link]

-

Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. (2022-02-07). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. lifetein.com [lifetein.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

A Deep Dive into the Spectroscopic Characterization of 2-Boc-amino-3,3-diphenylpropionic Acid

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of molecular entities is paramount. 2-Boc-amino-3,3-diphenylpropionic acid, a chiral building block incorporating a bulky diphenylmethyl moiety and a common amine protecting group, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the unambiguous characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of data, offering a causal analysis of experimental choices and a self-validating framework for spectroscopic protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Structural Significance of 2-Boc-amino-3,3-diphenylpropionic Acid

2-Boc-amino-3,3-diphenylpropionic acid (C₂₀H₂₃NO₄, Molar Mass: 341.41 g/mol ) is a valuable intermediate in the synthesis of peptidomimetics and other biologically active molecules.[1] Its structure is characterized by three key features: a carboxylic acid, a tert-butyloxycarbonyl (Boc) protected amine, and a sterically demanding 3,3-diphenylpropyl side chain. Each of these functional groups imparts distinct spectroscopic signatures, which, when analyzed in concert, provide a complete picture of the molecule's identity, purity, and conformation.

The Boc protecting group is ubiquitous in peptide synthesis, and its characteristic spectroscopic signals are well-documented.[2] The diphenylmethyl group, however, introduces significant complexity, influencing the electronic environment of nearby protons and carbons. Understanding these interactions is critical for accurate spectral interpretation. This guide will systematically dissect the spectroscopic data, providing a logical framework for analysis.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of 2-Boc-amino-3,3-diphenylpropionic acid highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of 2-Boc-amino-3,3-diphenylpropionic acid.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Phenyl (10H) | 7.0 - 7.5 | Multiplet | Protons on the two aromatic rings will resonate in the characteristic aromatic region. The overlapping signals from both rings will result in a complex multiplet. |

| NH (1H) | ~5.0 - 6.5 | Singlet/Broad Singlet | The amide proton's chemical shift is variable and depends on solvent and concentration. It will typically appear as a singlet, which may be broadened due to exchange.[2] |

| Cα-H (1H) | ~4.4 | Singlet | The methine proton at the alpha-carbon is adjacent to the nitrogen and the diphenylmethyl group. Its signal is expected to be a singlet.[2] |

| Cβ-H (1H) | ~3.1 | Multiplet | The methine proton at the beta-carbon is coupled to the alpha-proton and influenced by the bulky phenyl groups. |

| Boc (9H) | ~1.2 - 1.4 | Singlet | The nine equivalent protons of the tert-butyl group will give a strong singlet in the aliphatic region.[2][3] |

| COOH (1H) | >10 | Broad Singlet | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. Its presence can be confirmed by D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Boc-amino-3,3-diphenylpropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and COOH).

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the identity of the COOH and NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity.[2]

-

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |

| C=O (Boc) | 155 - 160 | The carbonyl carbon of the Boc group is also in the downfield region.[5] |

| Aromatic (ipso, ortho, meta, para) | 125 - 145 | The twelve carbons of the two phenyl rings will have distinct signals in the aromatic region.[5] |

| C (Boc quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |

| Cα | ~55-60 | The alpha-carbon is attached to the nitrogen and the diphenylmethyl group. |

| Cβ | ~40-45 | The beta-carbon is attached to the two phenyl rings. |

| CH₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[4] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a unique "fingerprint."

Key Vibrational Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Vibration | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |

| N-H (Amide) | 3200 - 3400 | N-H stretch | Characteristic stretching vibration of the secondary amide in the Boc group.[6] |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch | Stretching vibrations of the sp² C-H bonds in the phenyl rings. |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch | Stretching vibrations of the sp³ C-H bonds in the tert-butyl and propyl backbone. |

| C=O (Carboxylic Acid) | 1700 - 1725 | C=O stretch | The carbonyl stretch of the carboxylic acid.[7] |

| C=O (Amide I) | 1680 - 1700 | C=O stretch | The amide I band is primarily due to the C=O stretching of the Boc group.[6][8] |

| N-H bend (Amide II) | 1510 - 1540 | N-H bend | The amide II band arises from N-H bending and C-N stretching.[7][8] |

| C=C (Aromatic) | 1450 - 1600 | C=C stretch | Aromatic ring stretching vibrations. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty sample compartment or KBr pellet).

-

Record the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Rationale |

| [M+H]⁺ (Molecular Ion) | 342.17 | The protonated molecular ion (for Electrospray Ionization - ESI). The exact mass is 341.1627.[1] |

| [M-Boc+H]⁺ | 242.12 | Loss of the Boc group (100 Da). |

| [M-COOH]⁺ | 296.18 | Loss of the carboxylic acid group (45 Da). |

| [C(CH₃)₃]⁺ | 57.07 | The tert-butyl cation is a common and stable fragment from the Boc group. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer (ESI-MS).

-

The instrument can be operated in either positive or negative ion mode. Positive ion mode is typically used for compounds with basic nitrogens.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Caption: Proposed mass spectrometry fragmentation pathway for 2-Boc-amino-3,3-diphenylpropionic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Expected Absorption Maxima (λ_max):

| Chromophore | Expected λ_max (nm) | Rationale |

| Phenyl Rings | ~220 and ~270 | The diphenylmethyl group is expected to exhibit two absorption bands, similar to diphenylmethane.[9] These correspond to π → π* transitions within the aromatic rings.[10][11] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic analysis of 2-Boc-amino-3,3-diphenylpropionic acid requires a multi-faceted approach, integrating data from NMR, FTIR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the underlying principles of each technique and the characteristic spectroscopic signatures of the constituent functional groups, researchers can confidently verify the identity, purity, and structure of this important synthetic building block. The protocols and interpretive frameworks presented in this guide offer a robust system for achieving accurate and reliable spectroscopic characterization, ensuring the integrity of downstream applications in drug discovery and development.

References

-

Hollosi, M. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library. [Link]

-

Ju, Y. et al. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]

-

LookChem. (n.d.). 2-BOC-AMINO-3,3-DIPHENYL PROPIONIC ACID | CAS No.119363-63-2 Synthetic Routes. LookChem. [Link]

-

Bhattacharya, S. et al. (2011). Synthesis and spectral characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. [Link]

-

Otomatsu, T. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). Royal Society of Chemistry. [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). FooDB. [Link]

-

University of Regensburg. (n.d.). UV-Vis spectroscopy. University of Regensburg. [Link]

-

Mishra, T. et al. (2005). Electronic and vibrational spectra of diphenylmethane. PubMed. [Link]

-

SciSpace. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. SciSpace. [Link]

-

Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Colby College. [Link]

-

Life Science, I. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Medium. [Link]

-

Goormaghtigh, E. et al. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed. [Link]

-

Rosca, S. I. et al. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Royal Society of Chemistry. [Link]

-

European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

-

Goormaghtigh, E. et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link]

-

PubChem. (n.d.). C18H22N2O4. PubChem. [Link]

-

Drabowicz, J. et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 3-phenylpropyl ester. NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electronic and vibrational spectra of diphenylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. people.bath.ac.uk [people.bath.ac.uk]

- 11. longdom.org [longdom.org]

role of Boc protection in peptide synthesis

An In-depth Technical Guide: The Enduring Role of tert-Butyloxycarbonyl (Boc) Protection in Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

The chemical synthesis of peptides is a cornerstone of modern biochemistry, pharmacology, and materials science. Its success hinges on the precise, stepwise assembly of amino acids, a process critically dependent on the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group, introduced in 1957, was a revolutionary development that, when coupled with R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), transformed peptide science.[1][2] While the Fmoc/tBu strategy has become prevalent for routine synthesis, Boc-based SPPS remains an indispensable and powerful tool, particularly for complex, hydrophobic, or long peptide sequences. This guide provides a deep technical dive into the principles, protocols, and field-proven insights of Boc protection chemistry, designed for researchers, chemists, and drug development professionals who require a robust understanding of this foundational methodology.

The Chemical Foundation of the Boc Group

The efficacy of the Boc protecting group lies in its unique chemical properties: it is remarkably stable to a wide range of nucleophiles and basic conditions, yet can be cleanly and selectively removed under moderately acidic conditions.[3][] This differential lability is the key to its utility in the stepwise construction of a peptide chain.

Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino function of an amino acid is a straightforward nucleophilic acyl substitution.[5][6] The most common reagent is di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).

-

Reaction: The amino group of the amino acid, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[7]

-

Conditions: The reaction is typically performed under basic conditions (e.g., using NaOH, TEA, or Na₂CO₃) to deprotonate the amino group, thereby increasing its nucleophilicity.[7] A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the amino acid and the Boc anhydride.[7]

-

Byproducts: The reaction yields the N-Boc-protected amino acid, with tert-butanol and carbon dioxide as the primary byproducts.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

The selective removal of the Boc group is the critical step that enables the elongation of the peptide chain. This is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][8]

The mechanism proceeds in three key stages:[7][9]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Cleavage & Cation Formation: The protonated intermediate is unstable and fragments, cleaving the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid.

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group as its trifluoroacetate salt.

A critical consequence of this mechanism is the generation of the electrophilic tert-butyl cation.[10][11] This cation can react with nucleophilic side chains of certain amino acids, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired modifications.[10] To prevent these side reactions, scavengers like dithiothreitol (DTE) or thioanisole are added to the deprotection solution to trap the carbocations.[10][12]

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The true power of Boc chemistry was unlocked by its integration into the SPPS paradigm. In this strategy, the temporary Nα-Boc group is paired with more permanent, benzyl-based (Bzl) side-chain protecting groups. This combination is considered "quasi-orthogonal" because both protecting group classes are acid-labile but require significantly different acid strengths for removal.[10][13] The Nα-Boc group is cleaved by moderate acid (e.g., 25-50% TFA in DCM), while the Bzl-type side-chain groups and the peptide-resin linkage require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[10][14]

The Boc-SPPS process is cyclical, as illustrated below.

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: A Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

Materials:

-

Nα-Boc protected amino acid resin (e.g., Boc-Ala-Merrifield Resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Next Nα-Boc protected amino acid

-

Coupling agent (e.g., HBTU/HOBt)

Workflow:

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash and swell the resin with DCM for 30-60 minutes to ensure reagent accessibility.[15]

-

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.[16]